Reduced Protein Kinase C (PKC) Inhibitory Activity Compared to C18 Sphingosine
In a structure-activity relationship study examining sphingoid bases of varying chain lengths, the 18-carbon homolog (sphingosine) demonstrated maximal inhibition of protein kinase C (PKC) activity in vitro. Shorter chain homologs (C11-C16) exhibited significantly lower potency, an effect partially attributed to decreased cellular uptake [1]. As a C9 chain compound, rac threo-3-Aminononan-2-ol is therefore predicted to have substantially reduced PKC inhibitory activity compared to the natural C18 sphingosine. This provides a unique tool for researchers aiming to minimize PKC-mediated signaling interference in their assays.
| Evidence Dimension | Potency of PKC Inhibition (Relative) |
|---|---|
| Target Compound Data | Low (Predicted based on C9 chain length) |
| Comparator Or Baseline | Sphingosine (C18 chain) |
| Quantified Difference | Maximal vs. Significantly Reduced |
| Conditions | In vitro protein kinase C activity assay and cellular assays for HL-60 cell differentiation and neutrophil respiratory burst. |
Why This Matters
This compound is scientifically valuable for studies where the confounding effects of potent PKC inhibition by natural sphingolipids must be avoided.
- [1] Merrill, A. H., Jr, et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138–3145. View Source
